molecular formula C19H17F3N4O3S B2704231 N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide CAS No. 2320727-03-3

N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2704231
CAS No.: 2320727-03-3
M. Wt: 438.43
InChI Key: BNNSDSWSFNJGRP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazolone core substituted with a cyclopropyl group at position 4 and a 4-fluorophenyl group at position 3. An ethyl chain links the triazolone ring to a 2,4-difluorobenzenesulfonamide moiety. The cyclopropyl group may enhance metabolic stability, while the fluorinated aromatic rings likely influence electronic properties and binding affinity.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S/c20-13-3-1-12(2-4-13)18-24-25(19(27)26(18)15-6-7-15)10-9-23-30(28,29)17-8-5-14(21)11-16(17)22/h1-5,8,11,15,23H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNSDSWSFNJGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropyl carbenes.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, using fluorinated benzene derivatives and suitable nucleophiles.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal properties. N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is expected to demonstrate similar efficacy against various pathogens.

  • Antibacterial Efficacy : Studies have shown that triazole derivatives can act as potent inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, related compounds have exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against MRSA .
  • Antifungal Activity : The antifungal potential of triazoles has been well-documented. Compounds with similar structures have shown effectiveness against fungal infections comparable to established antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. By synthesizing analogs with modifications to functional groups, researchers can elucidate how structural changes influence antimicrobial potency. Notably:

  • Fluorine Substituents : The presence of fluorine atoms has been linked to enhanced biological activity due to increased electron-withdrawing effects.

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized various triazole derivatives and evaluated their antibacterial properties against a panel of pathogens including E. coli and B. subtilis. The results indicated that derivatives with a fluorophenyl group demonstrated superior antibacterial activity compared to their non-fluorinated counterparts .

Case Study 2: Pharmacological Profile Review

A comprehensive review highlighted multiple studies focusing on the pharmacological profiles of 1,2,4-triazoles as emerging scaffolds in drug design. The review emphasized their role as effective antibacterial and antifungal agents and suggested that further exploration into their mechanisms could lead to novel therapeutic options .

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and fluorinated groups may play a crucial role in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Core Structure Triazole Substituents Side Chain/Functional Group Molecular Weight (g/mol) Key Features Reference
Target Compound 1,2,4-triazolone 4-cyclopropyl, 3-(4-fluorophenyl) 2,4-difluorobenzenesulfonamide (ethyl-linked) Not provided Enhanced steric bulk from cyclopropyl; para-fluorophenyl for dipole effects -
5-[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzene-1-sulfonamide (6FF) 1,2,4-triazolone 4-(2-fluorophenyl) 2,4-dihydroxybenzenesulfonamide (N-methyl-N-propyl) 422.43 Ortho-fluorophenyl; hydroxyl groups may reduce lipophilicity
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 1,2,4-triazolone 4-cyclopropyl Sulfanyl-acetamide with trifluoromethoxyphenyl Not provided Acetamide side chain; trifluoromethoxy group for electron-withdrawing effects
Carfentrazone-ethyl 1,2,4-triazolinone Chlorophenyl Ethyl ester Not provided Herbicidal activity; ester group for bioavailability

Key Differences and Implications

  • The 4-fluorophenyl substituent (vs.
  • Sulfonamide Modifications :

    • The 2,4-difluoro substitution on the benzene ring (target) increases electronegativity and lipophilicity compared to 6FF’s dihydroxy groups, which may reduce solubility but enhance membrane permeability.
    • The N-methyl-N-propyl group in 6FF introduces branched alkyl chains, possibly affecting pharmacokinetics (e.g., longer half-life) compared to the target’s ethyl linker .
  • Side Chain Variations :

    • The acetamide side chain in ’s compound replaces the sulfonamide, altering hydrogen-bonding capacity and target selectivity .

Crystallographic and Computational Insights

  • The 6FF ligand’s structure (PDB: 6FF) was resolved using SHELXL, a program widely employed for small-molecule refinement . Similar methodology may apply to the target compound, ensuring accurate bond-length and angle determinations.
  • Differences in crystal packing (e.g., fluorophenyl vs. hydroxyl groups) could influence solubility and solid-state stability .

Biological Activity

N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features. This compound incorporates a triazole moiety, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. This article will delve into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18F4N4O2C_{21}H_{18}F_{4}N_{4}O_{2} with a molecular weight of 434.4 g/mol. The presence of the triazole ring and fluorinated aromatic systems contributes to its stability and potential bioactivity.

PropertyValue
Molecular FormulaC21H18F4N4O2C_{21}H_{18}F_{4}N_{4}O_{2}
Molecular Weight434.4 g/mol
StructureContains triazole and sulfonamide groups

Antimicrobial Properties

Compounds containing the 1,2,4-triazole scaffold have demonstrated a wide range of biological activities, particularly as antimicrobial agents. Research indicates that derivatives of triazoles can exhibit potent antibacterial and antifungal properties.

Case Study: Antibacterial Activity

In a study evaluating various triazole derivatives, compounds similar to this compound showed significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL . The presence of the difluorobenzene and sulfonamide groups likely enhances its efficacy.

Antifungal Activity

The compound's structural components suggest potential efficacy against fungal infections. Triazole derivatives are known to inhibit enzymes critical to fungal cell wall synthesis, making them valuable in treating fungal diseases.

Table 2: Antifungal Efficacy of Triazole Derivatives

Compound TypeTarget OrganismMIC (μg/mL)
Triazole DerivativeCandida albicans0.5
Triazole DerivativeAspergillus flavus2

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes involved in bacterial and fungal metabolism. The unique structure allows for high-affinity binding to these targets, modulating their activity and leading to various biological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to functional groups can significantly influence its potency and selectivity against pathogens.

Key Findings from SAR Studies

Research indicates that:

  • Fluorination increases lipophilicity and may enhance membrane permeability.
  • Cyclopropyl Groups contribute to the overall stability and may affect binding interactions with target enzymes.

These insights can guide the synthesis of analogs with improved therapeutic profiles.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclopropane ring formation, triazole ring closure, and sulfonamide coupling. Key steps:
  • Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,4-triazole synthesis .
  • Sulfonamide Coupling : Employ carbodiimide reagents (e.g., EDC·HCl) with HOBt·H2O for amide bond formation under inert conditions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–60°C) and solvent polarity (DMF or THF) to improve yields.

Q. Table 1: Reagents and Conditions

StepReagents/ConditionsPurpose
Triazole closureNaN₃, CuSO₄, sodium ascorbateCycloaddition
Sulfonamide couplingEDC·HCl, HOBt·H2O, TEAAmide bond formation
PurificationSilica gel chromatography (EtOAc/hexane)Isolation

Q. How do the functional groups (cyclopropyl, triazolone, sulfonamide) influence physicochemical properties?

  • Methodological Answer :
  • Cyclopropyl Group : Enhances metabolic stability by reducing oxidative degradation .
  • Triazolone Ring : Contributes to π-π stacking interactions with biological targets; modulates solubility via hydrogen bonding .
  • Sulfonamide : Increases acidity (pKa ~10) and enhances binding to metalloenzymes (e.g., carbonic anhydrase) .
  • Fluorine Substituents : Improve membrane permeability (logP reduction) and bioavailability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (spectrophotometric CO₂ hydration assay) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Methodological Answer :
  • Mechanistic Profiling : Use RNA sequencing to identify differential gene expression in responsive vs. non-responsive cell lines .
  • Metabolic Stability Assays : Compare hepatic microsome stability (e.g., human vs. murine) to rule out species-specific metabolism .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in relevant models .

Q. What computational strategies predict the compound’s interaction with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LXG for triazole-binding proteins) to model binding poses .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of enzyme-ligand complexes .
  • QSAR Modeling : Train models on triazole derivatives’ inhibitory data (IC₅₀) to predict activity against novel targets .

Q. Which analytical techniques are critical for characterizing stereochemical impurities?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column (heptane/ethanol) to resolve enantiomers .
  • X-ray Crystallography : Determine absolute configuration (e.g., Cu Kα radiation, 295 K) for crystals grown via vapor diffusion .
  • NMR Spectroscopy : Apply NOESY to confirm spatial proximity of cyclopropyl and fluorophenyl groups .

Data Contradiction Analysis Example

Issue : Discrepancies in antimicrobial activity between E. coli and P. aeruginosa.
Resolution Steps :

Verify compound stability in bacterial growth media (LC-MS analysis).

Assess efflux pump activity (e.g., PAβN inhibitor assay in P. aeruginosa) .

Test against isogenic strains with mutated porin channels to evaluate permeability barriers .

Key Citations

  • Synthesis and reaction optimization:
  • Functional group impact:
  • Structural characterization:
  • Biological assays:

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